molecular formula C15H14N2O B2594348 2,4,7-Trimethyl-10H-benzo[b][1,8]naphthyridin-5-one CAS No. 82756-19-2

2,4,7-Trimethyl-10H-benzo[b][1,8]naphthyridin-5-one

Cat. No.: B2594348
CAS No.: 82756-19-2
M. Wt: 238.29
InChI Key: NHPAURBKWZQCDB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,4,7-Trimethyl-10H-benzo[b][1,8]naphthyridin-5-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as 2,4,7-trimethylquinoline and suitable reagents can be used to form the desired naphthyridinone structure through a series of condensation and cyclization reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

2,4,7-Trimethyl-10H-benzo[b][1,8]naphthyridin-5-one undergoes various chemical reactions, including:

Scientific Research Applications

2,4,7-Trimethyl-10H-benzo[b][1,8]naphthyridin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,7-Trimethyl-10H-benzo[b][1,8]naphthyridin-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or interference with cellular signaling pathways, depending on the specific biological context .

Comparison with Similar Compounds

2,4,7-Trimethyl-10H-benzo[b][1,8]naphthyridin-5-one can be compared with other similar compounds, such as:

    2,4,9-Trimethyl-10H-benzo[b][1,8]naphthyridin-5-one: Similar structure but with a methyl group at position 9 instead of 7.

    2,4-Dimethyl-10H-benzo[b][1,8]naphthyridin-5-one: Lacks the methyl group at position 7.

    7-Ethyl-2,4-dimethyl-10H-benzo[b][1,8]naphthyridin-5-one: Has an ethyl group at position 7 instead of a methyl group. These compounds share the benzo[b][1,8]naphthyridine core but differ in their substitution patterns, which can affect their chemical reactivity and biological activity.

Properties

IUPAC Name

2,4,7-trimethyl-10H-benzo[b][1,8]naphthyridin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-8-4-5-12-11(6-8)14(18)13-9(2)7-10(3)16-15(13)17-12/h4-7H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPAURBKWZQCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(C2=O)C(=CC(=N3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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